![molecular formula C13H16N2O4S B7587004 (2S)-2-[(2-cyanophenyl)sulfonylamino]-3,3-dimethylbutanoic acid](/img/structure/B7587004.png)
(2S)-2-[(2-cyanophenyl)sulfonylamino]-3,3-dimethylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(2-cyanophenyl)sulfonylamino]-3,3-dimethylbutanoic acid, also known as NPS-2143, is a small molecule inhibitor that targets the calcium-sensing receptor (CaSR). CaSR is a G protein-coupled receptor that is expressed in various tissues, including the parathyroid gland, kidney, and bone. The CaSR plays a critical role in regulating calcium homeostasis, and its dysregulation is associated with various diseases, including hyperparathyroidism, osteoporosis, and chronic kidney disease.
Mechanism of Action
(2S)-2-[(2-cyanophenyl)sulfonylamino]-3,3-dimethylbutanoic acid acts as a negative allosteric modulator of the CaSR, which means that it binds to a site on the receptor that is distinct from the calcium-binding site and reduces the receptor's sensitivity to calcium. The CaSR plays a critical role in regulating calcium homeostasis by sensing changes in extracellular calcium levels and adjusting PTH secretion and renal calcium reabsorption accordingly. By inhibiting the CaSR, (2S)-2-[(2-cyanophenyl)sulfonylamino]-3,3-dimethylbutanoic acid reduces PTH secretion and increases renal calcium excretion, leading to a reduction in serum calcium levels.
Biochemical and Physiological Effects
(2S)-2-[(2-cyanophenyl)sulfonylamino]-3,3-dimethylbutanoic acid has been shown to have several biochemical and physiological effects in preclinical and clinical studies. In addition to its effects on PTH secretion and calcium homeostasis, (2S)-2-[(2-cyanophenyl)sulfonylamino]-3,3-dimethylbutanoic acid has been shown to reduce bone resorption and increase bone formation, leading to an increase in bone density and strength. (2S)-2-[(2-cyanophenyl)sulfonylamino]-3,3-dimethylbutanoic acid has also been shown to improve renal function in preclinical models of chronic kidney disease by reducing renal fibrosis and inflammation.
Advantages and Limitations for Lab Experiments
(2S)-2-[(2-cyanophenyl)sulfonylamino]-3,3-dimethylbutanoic acid has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of purity. (2S)-2-[(2-cyanophenyl)sulfonylamino]-3,3-dimethylbutanoic acid has also been extensively studied in preclinical and clinical settings, and its mechanism of action is well understood. However, (2S)-2-[(2-cyanophenyl)sulfonylamino]-3,3-dimethylbutanoic acid has some limitations for lab experiments. It is a potent inhibitor of the CaSR, which means that it may have off-target effects on other G protein-coupled receptors. Additionally, (2S)-2-[(2-cyanophenyl)sulfonylamino]-3,3-dimethylbutanoic acid has a relatively short half-life in vivo, which may limit its efficacy in some applications.
Future Directions
There are several future directions for research on (2S)-2-[(2-cyanophenyl)sulfonylamino]-3,3-dimethylbutanoic acid. One area of focus is the development of more potent and selective CaSR inhibitors that have fewer off-target effects. Another area of focus is the development of (2S)-2-[(2-cyanophenyl)sulfonylamino]-3,3-dimethylbutanoic acid analogs that have a longer half-life in vivo and can be administered less frequently. Additionally, (2S)-2-[(2-cyanophenyl)sulfonylamino]-3,3-dimethylbutanoic acid may have potential applications in the treatment of other diseases, such as hypertension and diabetes, that are associated with dysregulation of calcium homeostasis. Further research is needed to fully understand the potential therapeutic applications of (2S)-2-[(2-cyanophenyl)sulfonylamino]-3,3-dimethylbutanoic acid.
Conclusion
(2S)-2-[(2-cyanophenyl)sulfonylamino]-3,3-dimethylbutanoic acid is a small molecule inhibitor that targets the CaSR and has potential therapeutic applications in the treatment of hyperparathyroidism, osteoporosis, and chronic kidney disease. (2S)-2-[(2-cyanophenyl)sulfonylamino]-3,3-dimethylbutanoic acid acts as a negative allosteric modulator of the CaSR, reducing PTH secretion and increasing renal calcium excretion. (2S)-2-[(2-cyanophenyl)sulfonylamino]-3,3-dimethylbutanoic acid has several advantages for lab experiments, including its ease of synthesis and well-understood mechanism of action, but also has some limitations, such as off-target effects and a short half-life in vivo. Future research on (2S)-2-[(2-cyanophenyl)sulfonylamino]-3,3-dimethylbutanoic acid should focus on developing more potent and selective CaSR inhibitors and exploring its potential applications in other diseases.
Synthesis Methods
(2S)-2-[(2-cyanophenyl)sulfonylamino]-3,3-dimethylbutanoic acid can be synthesized using standard organic chemistry techniques. The synthesis involves the reaction of 2-cyanophenylsulfonyl chloride with (2S)-2-amino-3,3-dimethylbutanoic acid in the presence of a base, such as triethylamine. The reaction yields (2S)-2-[(2-cyanophenyl)sulfonylamino]-3,3-dimethylbutanoic acid as a white solid with a purity of over 95%.
Scientific Research Applications
(2S)-2-[(2-cyanophenyl)sulfonylamino]-3,3-dimethylbutanoic acid has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. One of the most promising applications of (2S)-2-[(2-cyanophenyl)sulfonylamino]-3,3-dimethylbutanoic acid is in the treatment of hyperparathyroidism, a condition characterized by excessive secretion of parathyroid hormone (PTH) by the parathyroid glands. (2S)-2-[(2-cyanophenyl)sulfonylamino]-3,3-dimethylbutanoic acid has been shown to inhibit PTH secretion by blocking the CaSR in the parathyroid gland, leading to a reduction in serum calcium levels.
(2S)-2-[(2-cyanophenyl)sulfonylamino]-3,3-dimethylbutanoic acid has also been investigated for its potential use in the treatment of osteoporosis, a condition characterized by low bone mass and increased risk of fractures. (2S)-2-[(2-cyanophenyl)sulfonylamino]-3,3-dimethylbutanoic acid has been shown to increase bone density and strength in preclinical models of osteoporosis by promoting bone formation and reducing bone resorption.
properties
IUPAC Name |
(2S)-2-[(2-cyanophenyl)sulfonylamino]-3,3-dimethylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-13(2,3)11(12(16)17)15-20(18,19)10-7-5-4-6-9(10)8-14/h4-7,11,15H,1-3H3,(H,16,17)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVCERODHWASJJ-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(2-cyanophenyl)sulfonylamino]-3,3-dimethylbutanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.